3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide
Description
3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group at the 3’ position, a methoxy group at the 2’ position, and a carboxamide group at the 4 position on the biphenyl structure
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(3-formylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-19-14-8-12(15(16)18)5-6-13(14)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H2,16,18) |
InChI Key |
NWJYPHAMDDINHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl compound is treated with a mixture of DMF and POCl3. The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity . The methoxy and carboxamide groups may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-2-methoxyphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formyl-2-methoxy-5-methylphenylboronic acid
Uniqueness
3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the specific arrangement of its functional groups on the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The compound's structure includes a biphenyl backbone with formyl and methoxy substituents that may contribute to its biological activity. The presence of the carboxamide group is critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl derivatives, including 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that derivatives similar to this compound can induce apoptosis in cancer cells by disrupting microtubule assembly, which is crucial for cell division.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide | HepG2 | TBD | Microtubule destabilization |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Tubulin binding |
| 5-farnesyloxycoumarin | PC3 | 40.1 (24h) | DNA damage induction |
These findings suggest that the mechanism of action may involve interference with the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Neuropharmacological Effects
In addition to its anticancer properties, compounds structurally related to 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide have been investigated for their neuropharmacological effects. For example, certain biphenyl derivatives have been shown to act as positive allosteric modulators at dopamine receptors, enhancing dopaminergic signaling without overstimulation.
Table 2: Neuropharmacological Activity of Biphenyl Derivatives
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl | D1 Receptor | Potentiation of dopamine effect | |
| 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide | TBD | TBD | TBD |
Case Studies
A notable study evaluated the effects of various biphenyl derivatives on human cancer cell lines and normal cells. The results indicated that while these compounds effectively reduced viability in cancer cells (IC50 values ranging from 5 to 40 µM), they exhibited minimal cytotoxicity towards normal cells, indicating a degree of selectivity that is desirable in anticancer drug development.
Example Case Study
In a recent experiment involving HepG2 liver cancer cells treated with 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide:
- Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound triggers apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
